![molecular formula C22H26N2O3 B4067170 4-(3-hydroxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4067170.png)
4-(3-hydroxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
Overview
Description
4-(3-hydroxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-hydroxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 366.19434270 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-hydroxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-hydroxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of NR2B-Selective NMDA Antagonist
A compound closely related to the specified chemical structure, identified as an orally active NR2B-subunit selective N-methyl-d-aspartate (NMDA) receptor antagonist, showcases very high selectivity for NR2B subunits containing NMDA receptors. This selectivity is significant compared to HERG-channel inhibition, presenting a therapeutic index of 4200 versus NR2B binding IC(50), indicating its potential for pain treatment due to improved pharmacokinetic properties compared to the prototype CP-101,606 (M. Kawai et al., 2007).
Synthesis and Heterocyclisation Reactions
Research on the synthesis and heterocyclisation reactions of Michael products leading to the formation of new 1,4-thiazine quinoxaline derivatives highlights the chemical versatility and potential for generating novel compounds with distinct biological activities. Such synthetic methodologies enable the exploration of structural analogs for further pharmacological evaluation (S. A. Mahgoub, 1990).
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines
The reaction of 4-hydroxy-6-methyl-2-pyridone with various substrates to afford corresponding 4H-pyrano[3,2-c]pyridines demonstrates the compound's utility in generating fused heterocyclic systems. These reactions unveil unexpected routes to complex structures, which could be of significant interest in medicinal chemistry for developing new therapeutic agents (R. Mekheimer et al., 1997).
AMPA Receptor Modulation in Schizophrenia Treatment
A study employing L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a sole agent in a placebo-controlled design for treating schizophrenia patients partially refractory to traditional neuroleptics. Although the study's results were inconclusive regarding improvements in psychosis or cognition, the exploration of AMPA receptor modulators like CX516 offers insights into alternative therapeutic strategies for schizophrenia (S. Marenco et al., 2002).
Oxytocin Receptor Antagonism
The identification of a potent nonpeptide oxytocin receptor antagonist highlights the chemical's relevance in studying oxytocin receptor pharmacology. This compound's high selectivity for human oxytocin receptors over vasopressin receptors presents a valuable tool for investigating the role of oxytocin in various physiological and pathological processes (Wei Lemaire et al., 2002).
properties
IUPAC Name |
4-(3-hydroxyphenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-19(22(27)24-11-3-2-4-12-24)20(15-7-5-8-16(25)13-15)21-17(23-14)9-6-10-18(21)26/h5,7-8,13,20,23,25H,2-4,6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUHKSQXCYEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)O)C(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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